2-Amino-6-bromo-3-phenylquinoline hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 335.63 g/mol. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound known for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. The presence of both amino and bromine functional groups in its structure enhances its reactivity and specificity, making it valuable in scientific research, particularly in the study of enzyme interactions and protein functions.
2-Amino-6-bromo-3-phenylquinoline hydrochloride can be synthesized through various organic reactions, particularly bromination and amination processes. It falls under the classification of quinoline derivatives, which are known for their utility in pharmacology and material science. The compound is often utilized as a reagent in organic synthesis and serves as a building block for more complex molecular structures.
The synthesis of 2-Amino-6-bromo-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. A common method includes:
The reaction conditions often require controlled temperatures and suitable solvents such as acetic acid during the bromination step to ensure optimal yields. Industrial production methods may involve scaling up laboratory synthesis techniques while optimizing reaction conditions for higher yields and purity through recrystallization or chromatography.
The molecular structure of 2-Amino-6-bromo-3-phenylquinoline hydrochloride features a quinoline core with an amino group at position 2, a bromine atom at position 6, and a phenyl group at position 3.
2-Amino-6-bromo-3-phenylquinoline hydrochloride can undergo various chemical reactions:
The specific reagents and conditions used will dictate the products formed from these reactions, which can include substituted quinoline derivatives or oxidized forms depending on the pathway taken.
The mechanism of action for 2-Amino-6-bromo-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This compound can modulate the activity of these targets, leading to various biochemical effects:
Research into its precise mechanisms is ongoing, with studies focusing on identifying specific molecular interactions and pathways affected by this compound.
2-Amino-6-bromo-3-phenylquinoline hydrochloride has several scientific uses:
This compound exemplifies the versatility of quinoline derivatives in both academic research and industrial applications, highlighting its importance across multiple scientific disciplines.
Nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—exhibit high structural homology in their catalytic domains but serve distinct physiological functions. Dysregulated nNOS activity drives pathological NO overproduction in neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and stroke. Excessive NO generation mediates excitotoxicity, mitochondrial dysfunction, and neuronal apoptosis through peroxynitrite formation and protein nitrosylation. Selective inhibition of nNOS over eNOS is imperative to avoid cardiovascular complications such as hypertension, which arise from impaired eNOS-derived NO vasodilation [3].
2-Amino-6-bromo-3-phenylquinoline hydrochloride emerged as a strategic chemotype for achieving >500-fold selectivity for human nNOS (hnNOS) over human eNOS (heNOS). X-ray crystallography reveals that its protonated aminoquinoline group forms a salt bridge with conserved Glu592 in hnNOS (Glu597 in rat nNOS). Crucially, the meta-positioned cationic tail moiety (e.g., dimethylaminopropyl) engages a water-filled pocket surrounding Asp597 (hnNOS numbering), an aspartate residue absent in eNOS (replaced by Asn). Mutagenesis studies confirm that Asp597 disruption abolishes inhibitor binding, underscoring its role in isoform selectivity [3]. The bromine atom at C-6 enhances hydrophobic interactions with nNOS-specific Met336/Met341—residues replaced by smaller valines in eNOS—further augmenting selectivity [3] [1].
Table 1: Selectivity Profile of 2-Amino-6-bromo-3-phenylquinoline Analogues Against NOS Isoforms
Compound | hnNOS IC₅₀ (µM) | heNOS IC₅₀ (µM) | Selectivity (heNOS/hnNOS) | Key Structural Features |
---|---|---|---|---|
Reference inhibitor | 0.025 | >20 | >800 | Standard 2-aminoquinoline scaffold |
6-Br-3-phenyl variant | 0.11 | 62 | 564 | C6-Br; meta-tail substitution |
6-H-3-phenyl analogue | 0.38 | 29 | 76 | No Br; reduced hydrophobic contact |
Para-substituted tail | 1.9 | 210 | 110 | Suboptimal Asp597 interaction |
The 2-aminoquinoline core serves as a versatile template for structural optimization targeting neurodegenerative pathways. 2-Amino-6-bromo-3-phenylquinoline hydrochloride exhibits three modular regions for chemical diversification:
Notable analogues include EVT-3322334 (3-amino-7-bromochroman-4-one), which replaces the quinoline with a chromanone ring but retains the bromo and amino pharmacophores. Though its primary target differs, this compound demonstrates the therapeutic versatility of brominated heterocycles in CNS disorders [9]. Similarly, bedaquiline-inspired simplifications eliminate chiral centers while maintaining anti-ATP synthase activity—a strategy applicable to nNOS inhibitor optimization. Hybrids like 7-phenyl-2-aminoquinoline exhibit enhanced metabolic stability over earlier generations, attributed to reduced rotatable bonds and lower polar surface area (<70 Ų) [3] [10].
Table 2: Neuroactive Quinoline Analogues and Key Modifications
Compound | Structural Features | Target Engagement | Bioactivity |
---|---|---|---|
2-Amino-6-bromo-3-phenylq. | C6-Br; meta-NMe₂ tail; planar phenyl-quinoline | nNOS active site; Asp597 pocket | hnNOS IC₅₀ = 0.11 µM; >500× eNOS selective |
7-Phenyl-2-aminoquinoline | C7-phenyl; constrained isoindoline tail | nNOS heme-propionate; Asp597 H-bond | Rat nNOS IC₅₀ = 0.07 µM |
EVT-3322334 | Chromanone core; C7-Br; C3-NH₂ | Undefined CNS target | Antiproliferative; anti-inflammatory |
Bedaquiline fragment | Quinoline-C3-aryl; dimethylaminoethoxy | Mycobacterial ATP synthase | M. tuberculosis MIC = 0.06 µg/mL |
The evolution of 2-aminoquinoline inhibitors spans four generations, driven by iterative structure-activity relationship (SAR) studies:
Synthetic routes to 2-amino-6-bromo-3-phenylquinoline hydrochloride leverage Suzuki-Miyaura coupling as a key step. 7-Bromoquinoline undergoes Miyaura borylation to form trifluoroborate 39, which couples with protected 3-bromophenethylamine derivatives under microwave irradiation (120°C, NaHCO₃ base). Subsequent deprotection yields the target compound in 45–60% yield over three steps—a significant improvement over early chiral syntheses requiring resolution [3].
Table 3: Developmental Milestones in 2-Aminoquinoline-Based nNOS Inhibitors
Generation | Representative Compound | hnNOS IC₅₀ (µM) | hnNOS/heNOS Selectivity | Key Advances |
---|---|---|---|---|
1st | Simple 2-aminoquinoline | >5 | <10 | Proof-of-concept; rat-selective |
2nd | 4-Methyl-2-aminoquinoline | 1.2 | 85 | Improved metabolic stability; reduced off-target |
3rd | 6-Bromo-3-phenyl derivative | 0.11 | 564 | Human isoform potency; Br-enhanced selectivity |
4th | Meta-isoindoline tail | 0.07 | >1000 | Chirality removal; rigidified Asp597 interaction |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8